

Application Notes and Protocols: Basic Red 18:1 as a Histological Counterstain

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Compound of Interest

Compound Name: *Basic red 18:1*

Cat. No.: *B15554426*

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Introduction

Basic Red 18:1 is a cationic, monoazo dye that demonstrates a strong affinity for anionic molecules within biological tissues. In the field of histology, this property positions it as a potential counterstain for highlighting basophilic structures, which are rich in negatively charged molecules like the nucleic acids (DNA and RNA) found in cell nuclei and ribosomes.

Traditionally, hematoxylin is the stain of choice for rendering these structures in shades of blue to purple. **Basic Red 18:1** offers an alternative, imparting a vibrant red to pink coloration, which can provide strong visual contrast in various staining protocols.

The primary staining mechanism of **Basic Red 18:1** is based on electrostatic interaction. The permanent positive charge on the dye molecule facilitates its binding to the negatively charged phosphate groups of nucleic acids in the cell nucleus and ribosomes, as well as to sulfate groups in some extracellular matrix components.

These application notes provide a detailed protocol for the use of **Basic Red 18:1** as a counterstain in routine histology, a summary of its chemical and physical properties, and a comparison with other common counterstains.

Data Presentation

Chemical and Physical Properties of Basic Red 18:1

Property	Value
C.I. Name	Basic Red 18:1
CAS Number	12271-12-4
Molecular Formula	C ₂₁ H ₂₉ Cl ₂ N ₅ O ₃
Molecular Weight	470.4 g/mol
Appearance	Dark red powder
Solubility	Soluble in water and concentrated sulfuric acid.

Comparative Overview of Common Histological Counterstains

Feature	Basic Red 18:1	Hematoxylin	Eosin Y
Dye Type	Cationic (Basic)	Cationic (Basic) with mordant	Anionic (Acidic)
Color	Red to Pink	Blue to Purple	Pink to Red
Primary Targets	Nuclei (DNA/RNA), ribosomes	Nuclei (heterochromatin)	Cytoplasm, collagen, muscle
Staining Principle	Electrostatic attraction	Ionic bonding with mordant	Ionic bonding

Experimental Protocols

Protocol for Using Basic Red 18:1 as a Counterstain on Paraffin-Embedded Sections

This protocol provides a general guideline for using **Basic Red 18:1** as a counterstain. Optimal staining times and concentrations may vary depending on the tissue type, fixation method, and the primary stain used.

Materials:

- **Basic Red 18:1** dye powder
- Distilled water
- Glacial acetic acid
- Ethanol (100%, 95%, 70%)
- Xylene or xylene substitute
- Paraffin-embedded tissue sections on slides
- Coplin jars or staining dishes
- Mounting medium and coverslips

Reagent Preparation:

- Stock Staining Solution (1% w/v):
 - Dissolve 1 g of **Basic Red 18:1** powder in 100 mL of distilled water.
 - Gentle heating and stirring may be necessary to ensure the dye is fully dissolved.
 - Store in a tightly sealed container at room temperature.
- Working Staining Solution (0.1% w/v):
 - Dilute 10 mL of the 1% stock solution with 90 mL of distilled water.
 - Add 1 mL of glacial acetic acid to enhance nuclear staining.
 - This working solution should be prepared fresh.

Staining Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.

- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Hydrate sections by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.
- Rinse gently in running tap water for 5 minutes.
- Primary Staining (Optional):
 - If a primary stain is being used (e.g., for specific cellular components), perform that staining protocol first.
 - Ensure to wash the slides thoroughly according to the primary staining protocol before proceeding.
- Counterstaining with **Basic Red 18:1**:
 - Immerse slides in the 0.1% **Basic Red 18:1** working solution for 3-5 minutes.
 - Optimization Note: The staining time can be adjusted to achieve the desired intensity.
- Rinsing:
 - Quickly rinse the slides in distilled water to remove excess stain.
- Differentiation (Optional):
 - If the staining is too intense, a brief rinse (10-30 seconds) in 70% ethanol can help to differentiate the stain.
 - Monitor this step microscopically to avoid over-differentiation.
- Dehydration:
 - Dehydrate the sections by immersing them in 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.
- Clearing:

- Clear the sections in two changes of xylene or a xylene substitute for 3 minutes each.
- Mounting:
 - Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
 - Allow the mounting medium to set before microscopic examination.

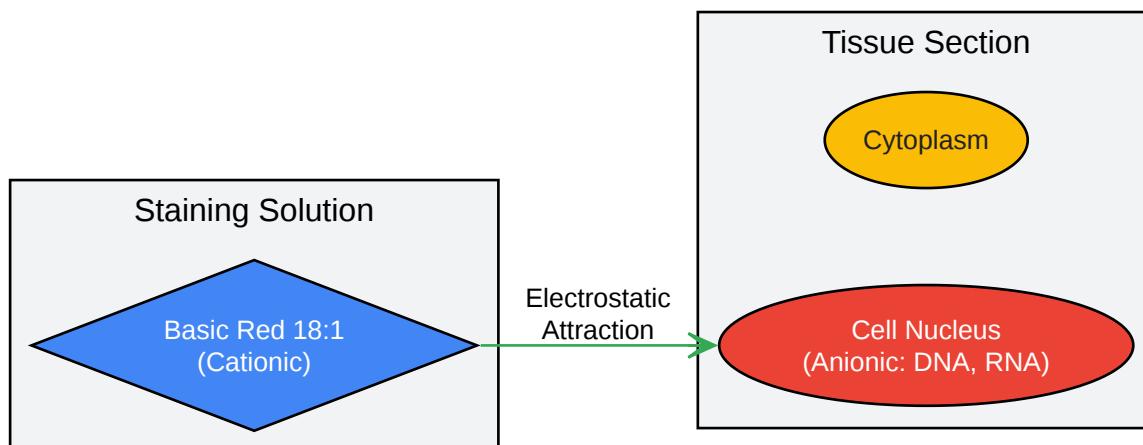
Expected Results:

- Nuclei: Red
- Ribosome-rich cytoplasm: Lighter red to pink
- Other tissue elements: Unstained or very pale pink

Quality Control and Troubleshooting:

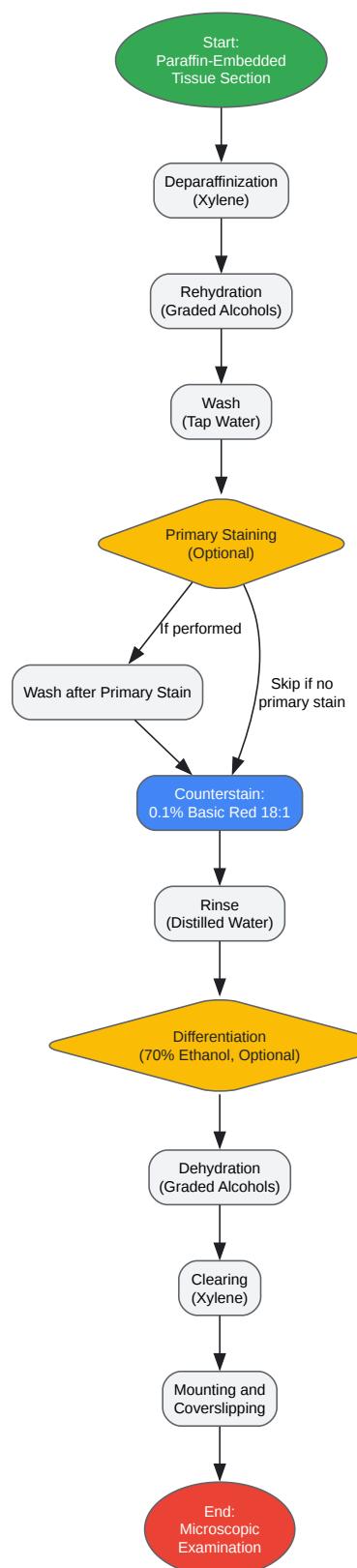
Issue	Possible Cause(s)	Recommended Solution(s)
Weak or No Staining	Staining time too short.	Increase the incubation time in the Basic Red 18:1 solution.
Working solution too dilute.	Prepare a fresh, slightly more concentrated working solution (e.g., 0.2% w/v).	
Inadequate deparaffinization.	Ensure complete removal of paraffin wax by using fresh xylene and adequate immersion times.	
Overstaining	Staining time too long.	Reduce the incubation time in the staining solution.
Working solution too concentrated.	Dilute the working staining solution further.	
Insufficient rinsing.	Ensure a thorough, yet brief, rinse after the staining step.	
Uneven Staining	Sections allowed to dry out.	Keep slides moist throughout the entire staining procedure.
Incomplete removal of fixative.	Ensure adequate washing after fixation.	
Precipitate on Section	Staining solution not filtered.	Filter the stock and/or working solution before use.
Dye came out of solution.	Ensure the dye is fully dissolved during preparation of the stock solution.	

Visualizations



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Caption: Staining mechanism of **Basic Red 18:1**.

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Caption: Workflow for **Basic Red 18:1** counterstaining.

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